N'-benzoyl-4-biphenylcarbohydrazide
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Overview
Description
N’-benzoyl-4-biphenylcarbohydrazide is an organic compound with the molecular formula C20H16N2O2 It is a derivative of biphenylcarbohydrazide, where a benzoyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-4-biphenylcarbohydrazide typically involves the reaction of 4-biphenylcarbohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-biphenylcarbohydrazide+benzoyl chloride→N’-benzoyl-4-biphenylcarbohydrazide+HCl
Industrial Production Methods
In an industrial setting, the production of N’-benzoyl-4-biphenylcarbohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-benzoyl-4-biphenylcarbohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-benzoyl-4-biphenylcarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-benzoyl-4-biphenylcarbohydrazide: The parent compound without the benzoyl group.
N’-benzoyl-4-biphenylcarbohydrazide derivatives: Compounds with different substituents on the benzoyl or biphenyl groups.
Uniqueness
N’-benzoyl-4-biphenylcarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-benzoyl-4-phenylbenzohydrazide |
InChI |
InChI=1S/C20H16N2O2/c23-19(17-9-5-2-6-10-17)21-22-20(24)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
IPWKDRARRODXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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